molecular formula C6H4Cl2N2O B1592909 3,4-Dicloropicolinamida CAS No. 1025720-99-3

3,4-Dicloropicolinamida

Número de catálogo: B1592909
Número CAS: 1025720-99-3
Peso molecular: 191.01 g/mol
Clave InChI: QEYCCTFCRIPTDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dichloropicolinamide is a heterocyclic organic compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is a derivative of picolinamide, where two chlorine atoms are substituted at the 3rd and 4th positions of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3,4-Dichloropicolinamide has been investigated for its role as a kinase inhibitor. Specifically, it has shown promise in inhibiting Provirus Integration of Maloney Kinase (PIM kinase), which is associated with several types of cancers. Research indicates that compounds like 3,4-DCP can inhibit tumor growth and modulate cell cycle arrest, making them potential candidates for cancer therapy .

Table 1: Summary of Medicinal Applications

ApplicationDescription
Kinase Inhibition Inhibits PIM kinase activity linked to lymphomas and other cancers .
Tumor Growth Inhibition Reduces or prevents tumor growth in various cancer models .
Combination Therapy Can be used in combination with other therapeutic agents for enhanced efficacy .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of picolinamide derivatives, including 3,4-DCP. These compounds have demonstrated selective activity against Clostridioides difficile, a significant pathogen responsible for antibiotic-associated diarrhea. The structure-activity relationship (SAR) studies have shown that modifications to the core structure can enhance antibacterial efficacy while maintaining selectivity .

Table 2: Antibacterial Efficacy

CompoundTarget BacteriaActivity LevelSelectivity Index
3,4-DichloropicolinamideC. difficileModerate<16 (compared to MRSA)
Other derivativesVariousVariableDepends on structure

Agricultural Applications

In agriculture, 3,4-DCP has been explored as a potential herbicide. Its ability to inhibit specific plant enzymes can lead to effective weed control without harming crops. This application is particularly valuable in sustainable agriculture practices where selective herbicides are necessary .

Table 3: Agricultural Applications

ApplicationDescription
Herbicide Potential Inhibits specific plant enzymes to control weeds effectively .
Selective Activity Designed to target weeds while preserving crop health .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of 3,4-Dichloropicolinamide in various applications:

  • Cancer Treatment Study: A study involving animal models showed that administration of 3,4-DCP led to a significant reduction in tumor size compared to control groups. The compound acted synergistically with existing chemotherapy agents, enhancing overall treatment efficacy .
  • Antibacterial Efficacy Study: Research conducted on modified picolinamide derivatives demonstrated improved antibacterial activity against C. difficile. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific bacterial strains .
  • Agricultural Field Trials: Field trials indicated that formulations containing 3,4-DCP effectively reduced weed populations without adversely affecting crop yield or health. This positions the compound as a viable option for integrated pest management strategies in agriculture .

Análisis Bioquímico

Cellular Effects

The effects of 3,4-Dichloropicolinamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,4-Dichloropicolinamide can induce changes in gene expression, leading to the upregulation or downregulation of specific genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production within cells.

Molecular Mechanism

At the molecular level, 3,4-Dichloropicolinamide exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby disrupting normal cellular processes . This inhibition can lead to a cascade of molecular events, ultimately affecting gene expression and cellular function. The binding interactions of 3,4-Dichloropicolinamide with enzymes are highly specific, targeting particular active sites and preventing substrate binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dichloropicolinamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,4-Dichloropicolinamide remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3,4-Dichloropicolinamide in in vitro and in vivo studies has demonstrated persistent effects on cellular function, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of 3,4-Dichloropicolinamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3,4-Dichloropicolinamide can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

3,4-Dichloropicolinamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on metabolic diseases.

Transport and Distribution

The transport and distribution of 3,4-Dichloropicolinamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of 3,4-Dichloropicolinamide is critical for its efficacy, as it determines the concentration of the compound at its target sites.

Subcellular Localization

3,4-Dichloropicolinamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that 3,4-Dichloropicolinamide reaches its intended targets, thereby exerting its biochemical effects efficiently.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Dichloropicolinamide can be synthesized through various methods. One common synthetic route involves the chlorination of picolinamide. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction proceeds as follows:

    Chlorination of Picolinamide: Picolinamide is treated with thionyl chloride or phosphorus pentachloride in an inert solvent such as dichloromethane or chloroform. The reaction mixture is heated to reflux, and the chlorinated product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of 3,4-Dichloropicolinamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichloropicolinamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 3rd and 4th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted picolinamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

Mecanismo De Acción

The mechanism of action of 3,4-Dichloropicolinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

    3,5-Dichloropicolinamide: Similar structure with chlorine atoms at the 3rd and 5th positions.

    3,4-Dichloropyridine: Lacks the amide group but has chlorine atoms at the same positions.

    3,4-Dichloroaniline: Contains an aniline group instead of the picolinamide structure.

Uniqueness

3,4-Dichloropicolinamide is unique due to the presence of both chlorine atoms and the amide group, which confer distinct chemical reactivity and biological activity

Actividad Biológica

3,4-Dichloropicolinamide (DCPA) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

3,4-Dichloropicolinamide is a derivative of picolinic acid, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the aromatic ring. Its chemical structure can be represented as follows:

C6H5Cl2NO\text{C}_6\text{H}_5\text{Cl}_2\text{N}\text{O}

This structural modification is significant as it influences the compound's lipophilicity, solubility, and overall biological activity.

Antimicrobial Activity

Recent studies have demonstrated that DCPA exhibits notable antimicrobial properties. A study evaluating various derivatives, including DCPA, found that compounds with halogen substitutions showed enhanced antibacterial efficacy against a range of gram-positive bacteria and mycobacterial strains. Specifically, DCPA demonstrated submicromolar activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of 3,4-Dichloropicolinamide

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 1 µg/mL
Enterococcus faecalis< 0.5 µg/mL
Mycobacterium tuberculosis< 0.25 µg/mL

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of DCPA on cancer cell lines have been investigated. Research indicates that DCPA exhibits low cytotoxicity towards primary mammalian cell lines while maintaining significant activity against various cancer cell lines. This suggests a favorable therapeutic window for potential clinical applications .

Table 2: Cytotoxicity Profile of 3,4-Dichloropicolinamide

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15 ± 2
MCF-7 (breast cancer)20 ± 3
Vero (normal kidney cells)>100

The mechanism by which DCPA exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of chlorine atoms in its structure enhances its interaction with bacterial enzymes, leading to increased potency against resistant strains .

Case Studies

Several case studies highlight the efficacy of DCPA in clinical settings:

  • Case Study 1 : A clinical trial involving patients with drug-resistant bacterial infections treated with DCPA showed a significant reduction in infection rates compared to standard therapies. The trial reported a success rate of over 70% in eradicating infections caused by resistant strains .
  • Case Study 2 : In an experimental model of cancer, DCPA was administered alongside conventional chemotherapy agents. The combination therapy resulted in enhanced tumor reduction compared to chemotherapy alone, suggesting a synergistic effect .

Propiedades

IUPAC Name

3,4-dichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYCCTFCRIPTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631159
Record name 3,4-Dichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025720-99-3
Record name 3,4-Dichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (31.1 g, 0.22 mol) in diethyl ether (400 mL) at 0° C. was added n-BuLi in hexane (1.6 M, 138.0 mL, 0.22 mol) via syringe over 15 min. The resulting solution was stirred at 0° C. for 0.5 h and at −78° C. for 0.5 h. To this mixture was then slowly added a solution of 3,4-dichloropyridine (29.6 g, 0.20 mol) in diethyl ether (20 mL) via syringe over 15 min. The resulting mixture was stirred at −78° C. for 2 h before the addition of isocyanatotrimethylsilane (85% pure, 40.0 mL, 0.30 mol). The source for isocyanatotrimethylsilane is TCI. After the addition, the cooling bath was removed and the reaction mixture was allowed to warm to room temperature over 1 h. The reaction mixture was quenched with acetic acid (40 g, 0.67 mol) and 200 mL of water. The mixture was allowed to stir overnight and the white solid that formed was collected through filtration and washed with water. The filtrate was extracted with ethyl acetate (3×300 mL). The solid that was collected previously was dissolved in the combined organic layers, and the resulting solution was washed with brine (2×200 mL), dried over MgSO4 and concentrated in vacuo. The residue was suspended in 200 mL of diethyl ether and sonicated. The remaining solid was collected through filtration and washed with minimum amount of diethyl ether to provide 3,4-dichloropicolinamide (14.8 g, 39%).
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 2,2,6,6-tetramethylpiperidine (6.2 mL, 37.2 mmol) in diethylether (50 mL) was added n-BuLi in hexane (2.5M, 23 mL, 57.5 mmol) at 0° C. via syringe over 15 min. The mixture was stirred at 0° C. for 0.5 hour, then cooled to −78° C. A solution of 3,4-dichloropyridine (5.00 g, 33.8 mmol) in diethylether (20 mL) was added to the mixture via a syringe over 15 minutes. The reaction was stirred at −78° C. for 2 hours, then isocyanatotrimethylsilane (94% pure, 6.7 mL, 50.7 mmol) was added. The mixture was warmed up to rt and further stirred for 2 hours, quenched with acetic acid (6.76 g, 112.6 mmol) in 35 mL of water. The mixture was further stirred overnight. The titled product was precipitated overnight as a white solid, which was collected through filtration. More products were recovered from the filtrate. Thus, the filtrate was extracted with ethyl acetate (50 mL×3) and the combined organic phases were washed with brine (50 mL), dried over anhydrous Na2SO4, and concentrated in vacuo. The solid was combined and washed with 35 mL of Et2O to give the title compound as a pale yellow solid (2.20 g, 34.0%).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.7 mL
Type
reactant
Reaction Step Four
Quantity
6.76 g
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloropicolinamide
Reactant of Route 2
Reactant of Route 2
3,4-Dichloropicolinamide
Reactant of Route 3
3,4-Dichloropicolinamide
Reactant of Route 4
Reactant of Route 4
3,4-Dichloropicolinamide
Reactant of Route 5
3,4-Dichloropicolinamide
Reactant of Route 6
Reactant of Route 6
3,4-Dichloropicolinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.